Astragalin A
Description
Taxonomic Distribution in Medicinal Plants
Astragalin occurs naturally in over 50 plant species spanning 20 families, with notable concentrations in plants used traditionally for therapeutic purposes. Its distribution reflects evolutionary adaptations in secondary metabolite production across diverse ecosystems.
Table 1: Taxonomic Distribution of Astragalin in Medicinal Plants
| Plant Species | Common Name | Family | Plant Part |
|---|---|---|---|
| Astragalus membranaceus | Milkvetch | Fabaceae | Roots |
| Cuscuta chinensis | Dodder | Convolvulaceae | Aerial parts |
| Phytolacca americana | American Pokeweed | Phytolaccaceae | Fruits, leaves |
| Nelumbo nucifera | Sacred Lotus | Nelumbonaceae | Leaves, flowers |
| Arnica montana | Mountain Arnica | Asteraceae | Flowers |
| Vitis vinifera | Grapevine | Vitaceae | Fruits, leaves |
| Camellia sinensis | Tea Plant | Theaceae | Leaves |
The Fabaceae family, particularly Astragalus species, represents a primary source, with astragalin concentrations varying between 0.5–2.3% in dried plant material. In Cuscuta chinensis, a parasitic plant used in Traditional Chinese Medicine, astragalin constitutes up to 1.8% of leaf dry weight. The compound’s presence in taxonomically distant families like Nelumbonaceae (monocots) and Asteraceae (eudicots) suggests convergent evolution in flavonoid biosynthesis pathways.
Historical Context in Traditional Medicine Systems
The therapeutic use of astragalin-containing plants predates modern phytochemistry, with documented applications in three major traditional medicine systems:
Traditional Chinese Medicine (TCM)
- Cuscuta chinensis (Tu Si Zi): Prescribed since the Han Dynasty (206 BCE–220 CE) for liver and kidney tonification, with astragalin identified as a marker compound in pharmacopeial quality assessments.
- Nelumbo nucifera (Lian Zi Xin): Lotus plumule extracts containing astragalin used for calming Shen (spirit) and clearing heart fire.
European Herbalism
Ayurvedic Medicine
These historical applications correlate with modern findings of astragalin’s anti-inflammatory and neuroprotective activities, validating traditional knowledge through contemporary pharmacological models.
Significance in Phytochemical Research
Astragalin serves as a model compound for studying flavonoid glycosylation effects on bioactivity. Recent investigations have elucidated six key research domains:
Table 2: Research Significance of Astragalin
Structural-activity relationship studies reveal that the 3-O-glucoside moiety enhances water solubility (logP = 1.2 vs. 2.8 for kaempferol) while maintaining membrane permeability. This unique property enables oral bioavailability (F = 34% in rat models) uncommon among polyphenolic glycosides. Current research explores astragalin’s potential as:
Structure
2D Structure
Properties
Molecular Formula |
C41H68O14 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1 |
InChI Key |
QMNWISYXSJWHRY-LAIONCCRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction from Allium paradoxum
The bulbs of Allium paradoxum have been utilized as a source of astragalin through sequential solvent extraction. A stepwise protocol involving hexane, chloroform, chloroform-methanol (9:1), and methanol was employed to fractionate phenolic compounds. The methanol extract underwent partitioning with n-butanol and water, followed by medium-pressure liquid chromatography (MPLC) on a reversed-phase C18 column. Final purification via high-performance liquid chromatography (HPLC) using isocratic elution (H₂O–CH₃OH, 50:50) yielded astragalin at 144 mg/kg of dried plant material. This method highlights the importance of polarity gradients in isolating thermolabile flavonoids.
Supercritical Fluid Extraction (SFE) from Justicia spicigera
Supercritical CO₂ extraction with ethanol co-solvent demonstrated superior efficiency for astragalin recovery compared to conventional methods. A Box-Behnken design optimized parameters:
-
Pressure : 300 bar
-
Temperature : 60°C
-
Co-solvent flow rate : 1.0 mL/min (70% ethanol)
Under these conditions, SFE achieved astragalin yields of 79.90 ± 18.03 mg/100 g dry weight , comparable to conventional ethanol extraction (113.10 ± 15.06 mg/100 g ). The reduced solvent consumption and shorter extraction time (180 vs. 120 minutes) position SFE as a sustainable alternative (Table 1).
Table 1: Comparison of Astragalin Yields from Justicia spicigera
| Method | Solvent | Yield (mg/100 g) | Time (min) |
|---|---|---|---|
| Supercritical CO₂ | 70% Ethanol | 79.90 ± 18.03 | 180 |
| Conventional | 70% Ethanol | 113.10 ± 15.06 | 120 |
Enzymatic Synthesis
β-Galactosidase-Catalyzed Modification
To address astragalin’s poor aqueous solubility, Bacillus circulans β-galactosidase was used to synthesize astragalin galactosides (Ast-Gals). Reaction optimization (pH 6.5, 50°C, 24 h) yielded:
-
Ast-Gal1 : 11.6% conversion
-
Ast-Gal2 : 6.7% conversion
Purification via MPLC confirmed the attachment of galactosyl residues to astragalin’s glucopyranoside moiety, enhancing hydrophilicity without altering its core structure. This enzymatic approach offers a pathway to derivatize astragalin for improved bioavailability.
Synthetic Biology Approaches
Heterologous Expression in Escherichia coli
A synthetic pathway for astragalin production was engineered in E. coli using naringenin as a precursor. The pathway involved three enzymes:
-
Flavanone 3-hydroxylase (F3H) from Citrus sinensis
-
Flavonol synthase (FLS) from Citrus unshiu
-
UDP-glycosyltransferase (UGT) from Arabidopsis thaliana
Despite successful expression of UGT (52.04 kDa) confirmed via SDS-PAGE, astragalin yields remained suboptimal due to metabolic bottlenecks in glycosylation. Inducing at 12 hours post-inoculation improved protein solubility compared to 36-hour induction, suggesting host stress impacts pathway efficiency.
Comparative Analysis of Preparation Methods
Table 2: Advantages and Limitations of Astragalin Preparation Techniques
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional Extraction | Moderate (70–150 mg/kg) | High (~95%) | Limited by plant biomass | Low to moderate |
| Enzymatic Synthesis | Low (6–12%) | Moderate | Laboratory-scale | High |
| Synthetic Biology | Very Low | Variable | Industrial potential | Very high |
Traditional methods remain the most reliable for high-purity astragalin, whereas enzymatic and synthetic routes require further optimization for commercial viability .
Chemical Reactions Analysis
Types of Reactions: Astragalin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride, and other acylating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Acetylated or benzoylated derivatives.
Scientific Research Applications
Astragalin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
Astragalin A exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Anticancer: Induces apoptosis in cancer cells by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bcl-2 and Bax
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Flavonoids
Structural Analogues
Astragalin A belongs to the flavonol glycoside family. Key structural analogues include:
Key Findings :
- The p-coumaroyl group in Tiliroside enhances antioxidant and cytoprotective effects compared to this compound, likely due to increased lipophilicity and free radical scavenging capacity .
- Nicotiflorin’s rutinoside moiety may alter bioavailability and receptor binding compared to this compound’s glucoside .
Functional Analogues
This compound shares therapeutic overlaps with non-glycosylated flavonoids:
Pharmacological Comparisons
Anti-Inflammatory and Anti-Arthritic Effects
- This compound: Suppresses TNF-α, IL-1β, and MMPs in RA models via inhibition of MAPK (p38/JNK) and AP-1 pathways .
- Hyperin (quercetin-3-O-galactoside): Shares anti-osteoporotic effects but lacks comparable RA data .
- Isoquercetin : Exhibits similar cytokine inhibition but less evidence in joint protection .
Procoagulant Activity
- This compound : Increases platelet count and TXB2 (a thromboxane marker) while reducing 6-keto-PGF1α (a prostacyclin metabolite), indicating a procoagulant effect via thromboxane-prostacyclin balance modulation .
- General Flavonoids: Many (e.g., quercetin) exhibit anticoagulant properties, highlighting this compound’s unique mechanism .
Anti-Osteoporotic Effects
Antioxidant and Airway Protection
Q & A
Q. What are the primary mechanisms through which Astragalin A exerts its anti-inflammatory effects, and how can researchers design experiments to validate these mechanisms?
this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppresses NF-κB activation by blocking IκBα degradation and p65 nuclear translocation . To validate these mechanisms:
- Experimental Design : Use LPS-induced inflammation models (e.g., murine macrophages or endothelial cells) and measure cytokine levels via ELISA.
- Dose-Response Analysis : Test varying concentrations (e.g., 10–100 µM) to establish dose dependency .
- Western Blotting : Assess NF-κB pathway proteins (IκBα phosphorylation, p65 nuclear translocation) .
- Controls : Include positive controls (e.g., dexamethasone) and vehicle-treated cells.
Q. What standard assays are recommended for evaluating this compound’s antioxidant activity in vitro?
- DPPH/ABTS Radical Scavenging Assays : Quantify free radical neutralization at λ = 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a reference .
- SOD Activity Assays : Measure superoxide dismutase activity in cell lysates.
- Lipid Peroxidation Models : Use Fe²⁺-induced oxidative stress in liver homogenates, measuring malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .
Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic properties?
- Standardized Protocols : Adopt OECD guidelines for bioavailability studies (e.g., fixed dosing, uniform animal strains).
- Analytical Validation : Use HPLC or LC-MS/MS with calibration curves (R² > 0.99) and spike-recovery tests (85–115% accuracy) .
- Data Sharing : Publish raw chromatograms and pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) in supplementary materials .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing this compound nanoparticle formulations, and how can variable interactions be analyzed?
-
Central Composite Rotatable Design (CCRD) : Systematically test variables (e.g., polymer concentration, stirring time, aqueous:organic phase ratio) using response surface methodology (RSM) .
Example Table: CCRD Parameters for Nanoparticle OptimizationVariable Range Impact Metric Polymer conc. 1–50 mg/mL Particle size, encapsulation efficiency Stirring time 1–60 minutes Zeta potential Aqueous:Organic 15:1 Drug loading -
Interaction Analysis : Use ANOVA to identify significant variable interactions (p < 0.05) and generate 3D contour plots .
Q. How can conflicting data on this compound’s dose-dependent cytotoxicity in cancer models be reconciled?
Q. What methodologies are critical for assessing this compound’s physicochemical stability in formulation studies?
- DSC Analysis : Confirm no drug-polymer interactions by comparing melting points (pure this compound: 202°C; polymer: 165°C) .
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, monitoring particle size (dynamic light scattering) and drug content (HPLC) .
- Degradation Pathways : Use LC-MS to identify breakdown products under stress conditions (e.g., acidic/alkaline hydrolysis) .
Methodological and Reporting Standards
Q. How should researchers address potential biases in this compound’s in vivo neuroprotection studies?
Q. What are the best practices for reconciling contradictory findings in this compound’s anti-cancer efficacy across cell lines?
- Transcriptomic Profiling : Use RNA-seq to identify differential gene expression (e.g., pro-apoptotic vs. survival pathways) .
- Functional Assays : Compare drug uptake (e.g., fluorescence-labeled this compound) and efflux pump activity (e.g., P-gp inhibitors) .
- Reporting Standards : Disclose cell line authentication (STR profiling) and culture conditions in detail .
Q. How can researchers enhance the rigor of this compound’s preclinical data for translational relevance?
- Species-Specific Models : Use humanized mice or patient-derived xenografts (PDX) .
- Pharmacodynamic Biomarkers : Measure circulating cytokines (IL-6, TNF-α) and oxidative stress markers (8-OHdG) in serum .
- FAIR Data Principles : Share datasets in repositories (e.g., Zenodo) with standardized metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
